
1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine
説明
1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine is a chemical compound with the molecular formula C8H15NO .
Molecular Structure Analysis
The molecular structure of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine is represented by the InChI code: 1S/C8H15NO.ClH/c9-8(3-4-8)7-1-5-10-6-2-7;/h7H,1-6,9H2;1H .Physical And Chemical Properties Analysis
1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine has a molecular weight of 177.67 . It is an off-white solid .科学的研究の応用
Synthesis and Structural Analysis
- A study by Esquivel-Amores et al. (2018) investigated the reaction of dibromo-dihydro-cyclopropa[phenanthrene] with butyllithium in THF, leading to a complex mixture including a pyran derivative. This work documents the trapping of a cyclopropylidene(oid) and its ring-opened allene into a single product, providing insights into the reactivity and potential applications of such structures in synthetic chemistry (Esquivel-Amores et al., 2018).
Synthetic Methodologies for Functional Molecules
- Research by Eckl et al. (2021) presented a stereoselective, scalable, and metal-free ring-expansion methodology of monocyclopropanated pyrroles and furans, leading to functionalized tetrahydropyridine and dihydro-2H-pyran derivatives. This method, featuring a cyclopropylcarbinyl cation rearrangement, highlights the utility of such compounds in drug synthesis and the construction of complex molecular architectures (Eckl et al., 2021).
Catalysis and Polymerization
- A study by Ma et al. (2013) developed a mild and efficient strategy for constructing persubstituted bis-tetrahydrofurans and perhydrofuro[2,3-b]pyran derivatives via a [3 + 2] cycloaddition of 1,2-cyclopropanated sugars with aldehydes, catalyzed by InCl3. This highly diastereoselective process underscores the potential of such compounds in the synthesis of complex organic frameworks (Ma et al., 2013).
Advanced Materials and Ligand Design
- Choi et al. (2015) reported the synthesis and characterization of zinc(II) and cadmium(II) complexes involving N′-cyclohexyl substituted N,N-bispyrazolyl ligands. The structural analysis revealed tetrahedral and trigonal bipyramidal geometries, with implications for catalysis and material science applications (Choi et al., 2015).
特性
IUPAC Name |
1-(oxan-4-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8(3-4-8)7-1-5-10-6-2-7/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUQQEAOOMSXHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine](/img/structure/B1466119.png)

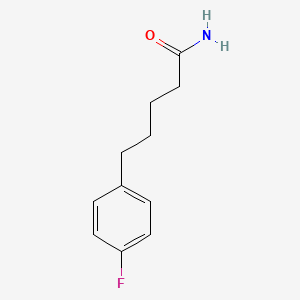
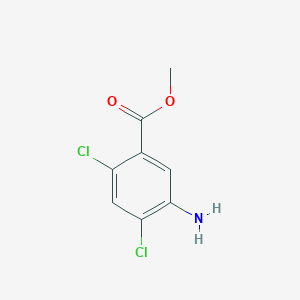
![4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid](/img/structure/B1466124.png)

![5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B1466129.png)
![5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466130.png)
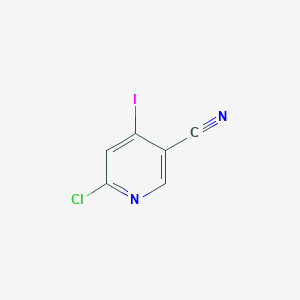
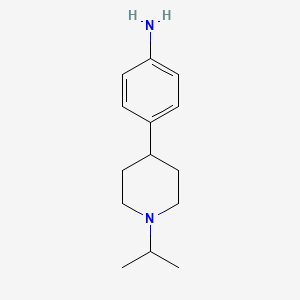
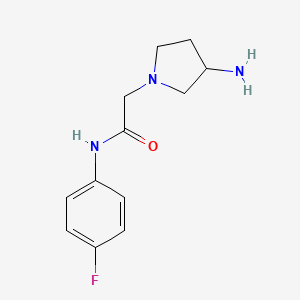
![Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate](/img/structure/B1466138.png)
